

Understanding the stereochemistry of (S)-Morpholin-2-ylmethanol hydrochloride

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Compound of Interest

Compound Name: (S)-Morpholin-2-ylmethanol
hydrochloride

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An In-depth Technical Guide to the Stereochemistry of (S)-Morpholin-2-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Morpholin-2-ylmethanol hydrochloride is a chiral heterocyclic compound widely utilized as a versatile building block in organic synthesis and medicinal chemistry.^[1] The morpholine ring is a privileged scaffold in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which can enhance a molecule's pharmacokinetic profile.^{[1][2][3]} The stereochemistry of this molecule, specifically the (S)-configuration at the C-2 position, is of paramount importance as it dictates the three-dimensional arrangement of its atoms. This spatial orientation is critical for molecular recognition and can profoundly influence the biological activity and selectivity of downstream pharmaceutical compounds.^[1]

This technical guide provides a comprehensive overview of the stereochemistry of **(S)-Morpholin-2-ylmethanol hydrochloride**. It includes a detailed analysis of its molecular structure, methods for its enantioselective synthesis, and robust experimental protocols for its stereochemical characterization.

Molecular Structure and Stereochemistry

The defining feature of **(S)-Morpholin-2-ylmethanol hydrochloride** is the single stereocenter at the C-2 position of the morpholine ring. The absolute configuration is designated as "(S)" according to the Cahn-Ingold-Prelog (CIP) priority rules.

The Chiral Center

The C-2 carbon is bonded to four different substituents:

- The ring oxygen atom (-O-).
- The ring nitrogen atom (-NH-).
- The hydroxymethyl group (-CH₂OH).
- A hydrogen atom (-H).

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the configuration, priority is given to the substituents based on atomic number.

- Priority 1: The ring oxygen atom (-O-) has the highest atomic number.
- Priority 2: The ring nitrogen atom (-NH-) has the next highest atomic number.
- Priority 3: The hydroxymethyl group (-CH₂OH) has a carbon atom attached to an oxygen.
- Priority 4: The hydrogen atom (-H) has the lowest atomic number.

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, thus confirming the (S)-configuration.

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-Morpholin-2-ylmethanol.

Physicochemical Properties

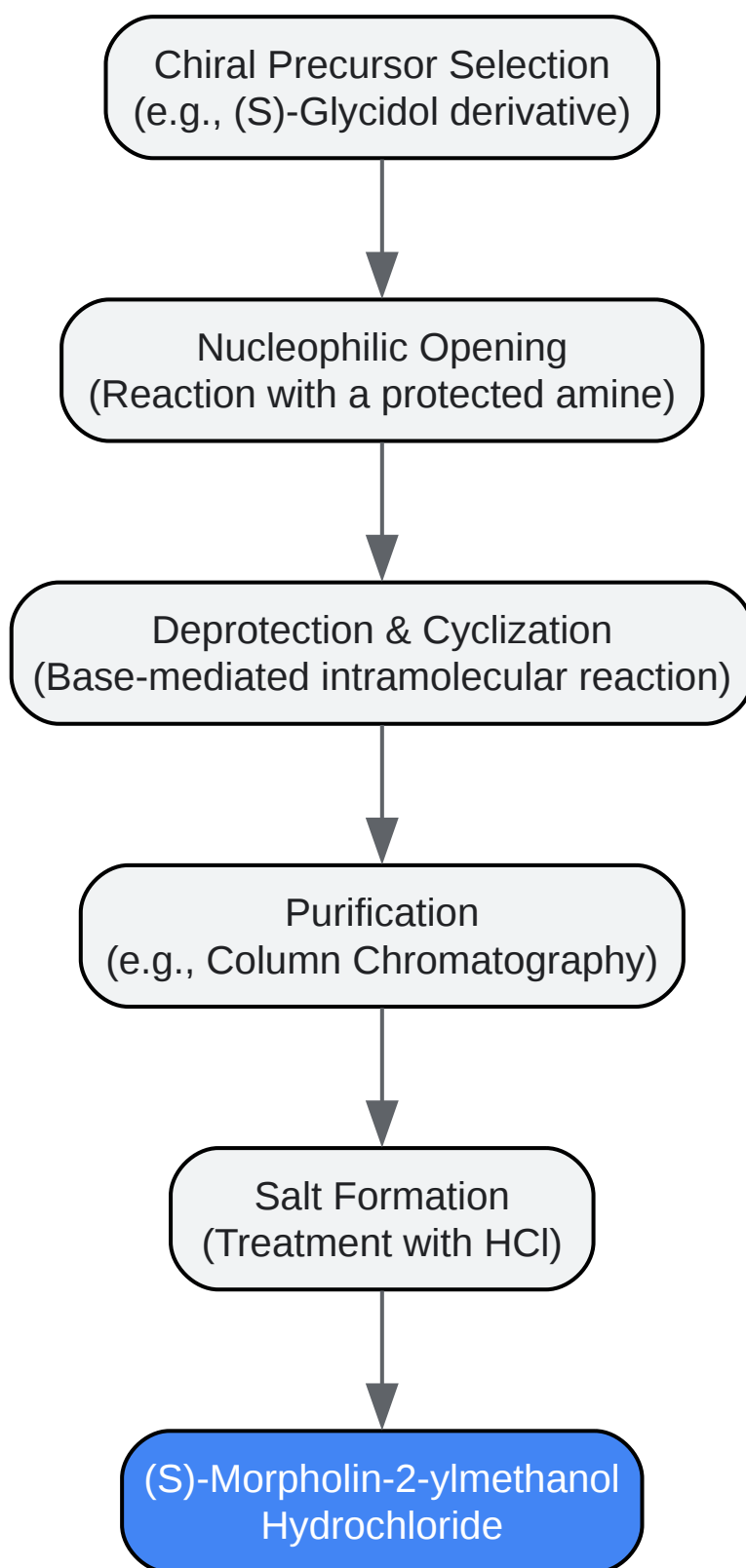
The hydrochloride salt form of (S)-Morpholin-2-ylmethanol enhances its stability and aqueous solubility, making it highly suitable for applications in pharmaceutical chemistry.^[1] Key physicochemical data are summarized below.

Property	Value	Reference(s)
CAS Number	1313584-92-7	[4][5]
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[4]
Molecular Weight	153.61 g/mol	[4][5]
Appearance	White to off-white crystalline solid	[1]
Solubility	Soluble in water	[1]
Purity	Typically ≥97%	[4]
Storage	2-8°C under inert atmosphere	[5]
Specific Rotation ([α] _D)	Data not publicly available	N/A

Note: A specific optical rotation value for **(S)-Morpholin-2-ylmethanol hydrochloride** is not readily available in the surveyed scientific literature. Experimental determination via polarimetry is required for confirmation.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-Morpholin-2-ylmethanol is critical. This is typically achieved through asymmetric synthesis or the resolution of a racemic mixture. Modern methods often employ chiral starting materials or catalysts to establish the desired stereocenter. A representative workflow for an enantioselective synthesis is outlined below.



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Figure 2: Generalized workflow for the enantioselective synthesis of (S)-Morpholin-2-ylmethanol HCl.

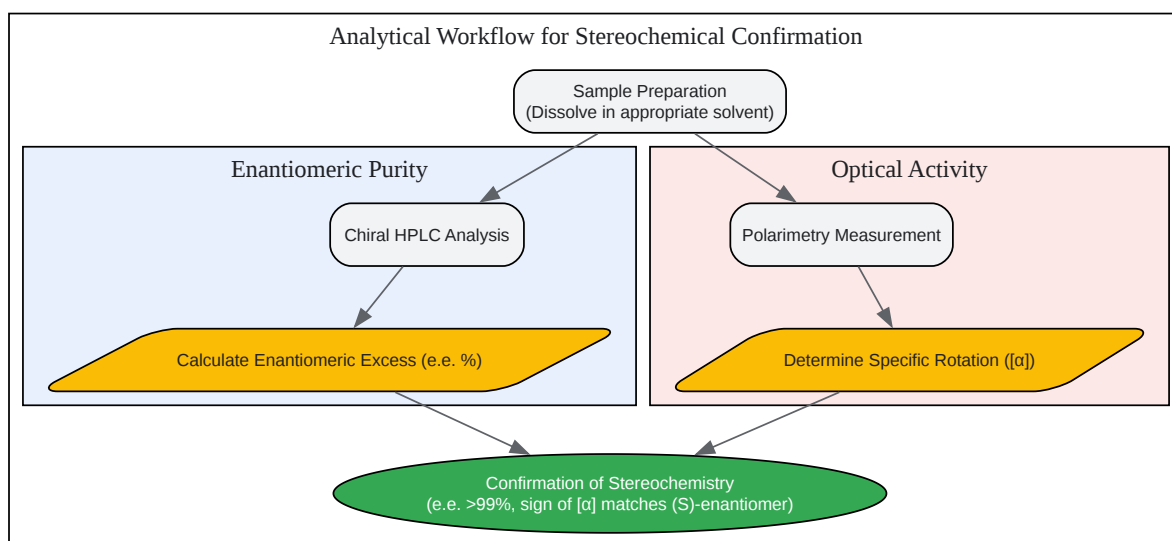
Representative Synthetic Protocol

While numerous synthetic routes exist, a common strategy involves the cyclization of a chiral amino alcohol.^{[6][7][8]} The following is a representative, generalized protocol for the synthesis of a chiral 2-hydroxymethyl morpholine derivative, adapted from established methodologies.

- **Step 1: Nucleophilic Addition:** A chiral epoxide, such as (R)-epichlorohydrin, is reacted with a suitable amine (e.g., benzylamine) in a solvent like tert-butanol. This reaction opens the epoxide ring to form a chiral amino alcohol intermediate.^[9]
- **Step 2: Intramolecular Cyclization:** The intermediate is treated with a base, such as potassium tert-butoxide. This promotes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine, forming the morpholine ring.^[9]
- **Step 3: Deprotection (if necessary):** If a protecting group like benzyl is used on the nitrogen, it is removed via a standard method such as catalytic hydrogenation.
- **Step 4: Purification:** The crude product is purified using a suitable technique, most commonly silica gel column chromatography.
- **Step 5: Salt Formation:** The purified free base is dissolved in a solvent like diethyl ether or isopropanol and treated with a solution of hydrochloric acid to precipitate the final hydrochloride salt, which is then isolated by filtration.

Experimental Protocols for Stereochemical Characterization

Confirming the absolute configuration and enantiomeric purity of **(S)-Morpholin-2-ylmethanol hydrochloride** requires specialized analytical techniques. The primary methods are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).



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